Oxazole, 2-(3,3-dimethyloxiranyl)-4,5-dihydro-4-phenyl-, (4R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxazole, 2-(3,3-dimethyloxiranyl)-4,5-dihydro-4-phenyl-, (4R)- is a heterocyclic organic compound that features an oxazole ring fused with a dihydro-phenyl group and a dimethyloxiranyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxazole, 2-(3,3-dimethyloxiranyl)-4,5-dihydro-4-phenyl-, (4R)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable phenyl-substituted oxirane with an oxazole derivative can yield the desired compound. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high throughput. The process would typically be optimized for cost-effectiveness, safety, and environmental considerations. Advanced purification techniques such as chromatography and crystallization are employed to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Oxazole, 2-(3,3-dimethyloxiranyl)-4,5-dihydro-4-phenyl-, (4R)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can yield dihydro-oxazole derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the oxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxazole-2-carboxylic acids, while reduction can produce dihydro-oxazole derivatives
Scientific Research Applications
Oxazole, 2-(3,3-dimethyloxiranyl)-4,5-dihydro-4-phenyl-, (4R)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Oxazole, 2-(3,3-dimethyloxiranyl)-4,5-dihydro-4-phenyl-, (4R)- involves its interaction with specific molecular targets and pathways. The oxazole ring can participate in various biochemical interactions, potentially inhibiting or activating certain enzymes or receptors. The exact mechanism depends on the specific application and the biological system in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Isoxazole: Similar in structure but with different biological activities.
Thiazole: Contains sulfur instead of oxygen, leading to different chemical properties.
Oxadiazole: Features an additional nitrogen atom, altering its reactivity and applications.
Uniqueness
Oxazole, 2-(3,3-dimethyloxiranyl)-4,5-dihydro-4-phenyl-, (4R)- is unique due to its specific substituents and stereochemistry, which confer distinct chemical and biological properties
Properties
CAS No. |
832117-30-3 |
---|---|
Molecular Formula |
C13H15NO2 |
Molecular Weight |
217.26 g/mol |
IUPAC Name |
(4R)-2-(3,3-dimethyloxiran-2-yl)-4-phenyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C13H15NO2/c1-13(2)11(16-13)12-14-10(8-15-12)9-6-4-3-5-7-9/h3-7,10-11H,8H2,1-2H3/t10-,11?/m0/s1 |
InChI Key |
NGKKWOJOSPBZNJ-VUWPPUDQSA-N |
Isomeric SMILES |
CC1(C(O1)C2=N[C@@H](CO2)C3=CC=CC=C3)C |
Canonical SMILES |
CC1(C(O1)C2=NC(CO2)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.